molecular formula C7H11ClN2O3 B2591801 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride CAS No. 2137730-87-9

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride

Cat. No.: B2591801
CAS No.: 2137730-87-9
M. Wt: 206.63
InChI Key: OVLIKJOQABBKIZ-UHFFFAOYSA-N
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Description

This compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a molecular weight of 206.63 .


Molecular Structure Analysis

The molecular structure of this compound includes a double C=N bond and a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group . This stabilizes the structure .


Chemical Reactions Analysis

The amino group of this compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its IUPAC name is 3-(2-aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride .

Scientific Research Applications

Isoxazoline and Isoxazole Derivatives in Scientific Research

Isoxazoline and isoxazole derivatives are important classes of nitrogen and oxygen-containing heterocycles that have been explored for various biological and pharmacological applications, including their roles as anticancer agents. These compounds, including isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products, have been identified in plants, insects, bacteria, and fungi, demonstrating a wide natural occurrence and diverse biological activities (Becker et al., 2017). Their synthesis and biological activities, especially in the context of anticancer research, have been extensively reviewed, highlighting their significance in medicinal chemistry (Kaur et al., 2014).

Applications in Antioxidant and Anti-inflammatory Research

Isoxazoline derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential as therapeutic agents in these areas. Studies have shown that certain isoxazoline compounds exhibit significant antioxidant activity, which is crucial for counteracting oxidative stress associated with various diseases, including cancer and inflammatory disorders (Raut et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve the development of eco-friendly synthetic strategies and exploring its potential applications in drug discovery .

Mechanism of Action

Properties

IUPAC Name

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIKJOQABBKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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